2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinazolinone core, which is known for its diverse biological activities, and a thiazole moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 6,7-dimethoxy-4-oxoquinazoline with a thiazole derivative under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials, agrochemicals, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, while the thiazole moiety may enhance binding affinity and specificity. This dual interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyquinazoline-2,4-dione: Shares the quinazolinone core but lacks the thiazole moiety.
6,7-Dimethoxy-3,4-dihydroquinazoline-4-one: Similar structure but with different functional groups and biological activities.
Uniqueness
The uniqueness of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide lies in its combined quinazolinone and thiazole structures, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential therapeutic benefits that are not observed in similar compounds.
Properties
Molecular Formula |
C16H16N4O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H16N4O4S/c1-9-7-25-16(18-9)19-14(21)6-20-8-17-11-5-13(24-3)12(23-2)4-10(11)15(20)22/h4-5,7-8H,6H2,1-3H3,(H,18,19,21) |
InChI Key |
VISLKLKRQYTEQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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